molecular formula C7H10N2O2S B13320381 2,5-Dimethylpyridine-3-sulfonamide

2,5-Dimethylpyridine-3-sulfonamide

Cat. No.: B13320381
M. Wt: 186.23 g/mol
InChI Key: ZEUIDFLQVDOYGL-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyridine-3-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide . Another method involves the direct sulfonation of 2,5-dimethylpyridine using sulfur trioxide or oleum, followed by neutralization with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods are favored due to their high yield and efficiency. The resulting sulfonyl chloride intermediate is then converted to the sulfonamide through reaction with ammonia or an appropriate amine .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the sulfonamide class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and potential antitumor properties, along with relevant research findings and case studies.

This compound exhibits a sulfonamide moiety that mimics para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, disrupting bacterial metabolism and leading to bacteriostatic effects rather than bactericidal ones .

Table 1: Comparison of Biological Activities of Sulfonamides

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterial, potential antitumorInhibition of dihydropteroate synthase
SulfadiazineAntibacterialInhibition of folate synthesis
AcetazolamideCarbonic anhydrase inhibitionInhibition of carbonic anhydrase for treating glaucoma

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for antibiotic development .

Case Study: In Vitro Studies

A study evaluating the antibacterial efficacy of this compound found that it effectively reduced the viability of several bacterial strains in vitro. The compound was compared with established antibiotics, showing comparable or superior activity against resistant strains .

Antitumor Potential

In addition to its antibacterial properties, this compound is being investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways essential for tumor growth.

Table 2: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MG-63 (Osteosarcoma)15.4
HT-29 (Colon Cancer)12.8
MDA-MB-231 (Breast Cancer)10.5

Research Findings

Recent research has highlighted several key findings regarding the biological activities of this compound:

  • Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : In vitro studies indicated that it could effectively inhibit the proliferation of various cancer cell lines.
  • Mechanistic Insights : The mechanism involves disruption of folate synthesis in bacteria and potential interference with metabolic pathways in cancer cells.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,5-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-7(12(8,10)11)6(2)9-4-5/h3-4H,1-2H3,(H2,8,10,11)

InChI Key

ZEUIDFLQVDOYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C)S(=O)(=O)N

Origin of Product

United States

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